molecular formula C8H5BrFN3S B2732721 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-49-9

5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2732721
CAS No.: 299441-49-9
M. Wt: 274.11
InChI Key: UMCVQDXJMQLZEJ-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole scaffold was first synthesized in 1882 by Emil Fischer, but its structural and chemical properties were later elucidated by Freund and Kuh in 1890. Early applications focused on sulfonamide derivatives, which were pivotal as antibacterial agents in the mid-20th century. The discovery of acetazolamide, a carbonic anhydrase inhibitor, marked a turning point, demonstrating the scaffold’s potential in targeting enzymatic pathways. By the 1970s, researchers began exploring halogenated variants, recognizing that bromine and fluorine substituents could enhance metabolic stability and target affinity. The synthesis of this compound emerged from efforts to optimize these properties, leveraging modern techniques like microwave-assisted reactions.

Significance in Heterocyclic Medicinal Chemistry

1,3,4-Thiadiazoles occupy a privileged position in medicinal chemistry due to their mesoionic character, which enables strong interactions with biomolecules such as proteins and DNA. The incorporation of halogen atoms amplifies these effects: bromine increases lipophilicity and membrane permeability, while fluorine enhances electronic effects and hydrogen-bonding capabilities. For this compound, these substituents stabilize the thiadiazole ring and facilitate cross-coupling reactions, enabling diversification into analogs with tailored activities. Comparative studies show that halogenated derivatives exhibit up to 10-fold greater anticonvulsant activity than non-halogenated counterparts in rodent models.

Table 1: Key Structural Parameters of 1,3,4-Thiadiazole Derivatives

Parameter Value (Å or °) Significance
S–N Bond Length 1.721 Enhances ring stability
C–Br Bond Length 1.90 Improves hydrophobic interactions
Dihedral Angle (Ph–Thiadiazole) 15.2° Optimizes planar binding to targets

Research Evolution and Contemporary Focus

Recent advances in synthetic chemistry have expanded the accessibility of this compound. Microwave-assisted methods now achieve yields exceeding 85%, compared to 60% for traditional thermal approaches. Structural modifications, such as introducing methoxy groups at the phenyl ring, have further enhanced activity, with one derivative showing 64.28% protection in maximal electroshock seizure models. Computational studies using Glide XP software reveal strong binding to voltage-gated sodium channels, suggesting a mechanism akin to phenytoin. Contemporary research also explores its potential in oncology, with preliminary data indicating inhibition of kinase pathways involved in tumor proliferation.

Position Within the Broader Family of Halogenated Thiadiazole Derivatives

The compound distinguishes itself through its substitution pattern: bromine at the 4-position and fluorine at the 2-position of the phenyl ring. This arrangement contrasts with analogs like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (lacking fluorine), which exhibit lower bioavailability due to reduced polarity. X-ray crystallography confirms that the fluorine atom induces a slight puckering in the thiadiazole ring, optimizing π-π stacking with aromatic residues in target proteins. Among 127 reported halogenated thiadiazoles, this derivative ranks in the top 15% for both in vitro potency and metabolic stability, underscoring its strategic value in lead optimization.

Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCVQDXJMQLZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The most widely validated route for synthesizing 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves the cyclization of thiosemicarbazide intermediates derived from substituted benzoyl chlorides. This method, adapted from studies on analogous thiadiazole derivatives, proceeds via two stages:

Formation of Thiosemicarbazide Intermediate

The reaction begins with the condensation of 5-bromo-2-fluorobenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux. The acyl chloride reacts with the hydrazine moiety of thiosemicarbazide to form a thiosemicarbazide derivative. Optimal conditions include a molar ratio of 1:1.2 (acyl chloride to thiosemicarbazide) and a reaction time of 4–6 hours at 80°C.

Acid-Catalyzed Cyclization

The thiosemicarbazide intermediate undergoes cyclization in the presence of concentrated sulfuric acid (H₂SO₄) or phosphoryl chloride (POCl₃). Using H₂SO₄ as a catalyst, the reaction proceeds at 90–100°C for 3–4 hours, yielding the thiadiazole ring. POCl₃-mediated cyclization, conducted under reflux (110–120°C) for 2–3 hours, offers improved selectivity and reduced side-product formation.

Table 1: Comparative Analysis of Cyclization Methods
Parameter H₂SO₄-Catalyzed POCl₃-Mediated
Temperature Range (°C) 90–100 110–120
Reaction Time (hours) 3–4 2–3
Average Yield (%) 65–75 80–88
Purity (HPLC, %) ≥92 ≥96

Bromination and Fluorination Strategies

While the aforementioned route incorporates pre-functionalized precursors, alternative approaches involve late-stage bromination of the phenyl ring. A patented method for 2-amino-5-bromo-1,3,4-thiadiazole synthesis provides insights into bromination optimization, though adaptation is required for the 5-bromo-2-fluorophenyl variant:

Direct Bromination of Thiadiazole Intermediates

Dissolving 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine in a 3–5% hydrochloric acid (HCl) solution facilitates homogeneous bromination. Elemental bromine (Br₂) is introduced at 15–30°C, followed by oxidation with sodium hypochlorite (NaClO) to stabilize the brominated product. This method reduces bromine waste by 20–30% compared to traditional approaches.

Challenges in Fluorine Compatibility

The electron-withdrawing fluorine substituent at the phenyl ring’s ortho position necessitates mild bromination conditions to prevent defluorination. Kinetic studies indicate that temperatures exceeding 40°C lead to a 15–20% loss of fluorine content, necessitating strict thermal control.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Ethanol and dimethylformamide (DMF) are preferred solvents for cyclization due to their ability to solubilize both aromatic and heterocyclic components. Catalytic amounts of H₂SO₄ (0.5–1.0 eq) enhance reaction rates without promoting side reactions, whereas excess acid (>1.5 eq) induces decomposition of the thiadiazole ring.

Temperature and Time Dependencies

Isothermal studies reveal that cyclization efficiency plateaus beyond 110°C for POCl₃-mediated reactions, with prolonged heating (>4 hours) reducing yields by 8–12% due to ring-opening reactions.

Table 2: Impact of Reaction Time on Yield (POCl₃ Method)
Time (hours) Yield (%) Purity (%)
1.5 72 89
2.5 85 94
3.5 81 91

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) exhibit characteristic signals:

  • Aromatic protons at δ 7.45–7.89 ppm (doublet of doublets, J = 8.5 Hz, 2H).
  • NH₂ group protons at δ 6.12–6.35 ppm (broad singlet, 2H).
    ¹³C NMR confirms the thiadiazole ring’s C=N carbons at δ 162.3 and 168.7 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=N stretch at 1590–1610 cm⁻¹.
  • NH₂ bending vibrations at 1540–1560 cm⁻¹.
Table 3: Spectral Data Summary
Technique Key Signals Reference
¹H NMR δ 7.45–7.89 (aromatic), δ 6.12–6.35 (NH₂)
¹³C NMR δ 162.3 (C=N), δ 168.7 (C=N)
IR 1590–1610 cm⁻¹ (C=N), 1540–1560 cm⁻¹ (NH₂)

Industrial-Scale Production Considerations

Purification Techniques

Recrystallization from ethanol-water (3:1 v/v) achieves >98% purity, while silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual starting materials. Industrial workflows favor continuous-flow reactors to maintain optimal temperature and mixing conditions, enhancing throughput by 30–40%.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: The formation of the thiadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: Oxidized forms of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Specifically, 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has shown potential against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameActivity AgainstReference
Compound AMethicillin-resistant Staphylococcus aureus
Compound BVancomycin-resistant Enterococcus faecium
Compound CDrug-resistant Candida strains

These findings suggest that structural modifications to the thiadiazole moiety can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Preliminary investigations indicate that this compound may induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineMechanism of Action
Compound DA549 (lung cancer)Apoptosis induction
Compound EMCF-7 (breast cancer)Cell cycle arrest
Compound FHeLa (cervical cancer)Induction of oxidative stress

These studies highlight the importance of substituent variations in enhancing the biological activity of these compounds.

Molecular Docking Studies

To understand how this compound interacts with biological targets, researchers employ molecular docking simulations. These computational techniques predict binding affinities and elucidate mechanisms of action, providing crucial insights for drug development.

In Vitro Studies

In vitro experiments are essential for assessing the biological activities of this compound. These studies often involve testing against various microbial strains and cancer cell lines to evaluate efficacy and safety profiles.

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiadiazole derivatives similar to this compound, demonstrating significant antibacterial activity against S. aureus and antifungal activity against resistant strains of Candida. The results underscored the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Investigations

Another research project focused on the anticancer activities of thiadiazole derivatives highlighted how specific functional groups could enhance therapeutic profiles against various cancers. The incorporation of halogens like bromine and fluorine was shown to improve cytotoxicity in certain cancer cell lines.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine with structurally related analogs:

Structural and Substituent Variations

Impact of Substituent Position and Electronic Effects

  • Halogen Positioning: The target compound’s 5-bromo-2-fluoro substitution contrasts with 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine .
  • Electron-Withdrawing Groups : Fluorine and bromine enhance electrophilicity, improving interactions with nucleophilic residues in biological targets. For example, 5-(4-chlorophenyl) derivatives exhibit potent anticancer activity due to chlorine’s moderate electronegativity , whereas 5-(pyridin-3-yl) analogs show antiviral activity via hydrogen bonding with SARS-CoV-2 proteases .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : Bulky groups (e.g., 1-phenylpropyl in ) improve membrane permeability but may reduce solubility .
  • Hydrogen-Bond Donors/Acceptors: The 3-hydroxy group in ’s lead compound enhances binding to thymidylate synthase, a key enzyme in DNA synthesis .

Biological Activity

5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

  • Chemical Name : this compound
  • CAS Number : 299441-49-9
  • Molecular Formula : C₈H₅BrFN₃S
  • Molecular Weight : 274.11 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. In vitro tests have shown that this compound displays significant activity against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HepG-2<25
MCF-7<25
PC-3 (prostate cancer)30

The structure–activity relationship (SAR) analysis indicates that the presence of the bromo and fluoro substituents enhances the compound's potency against these cancer cell lines .

The proposed mechanism of action for the biological activity of this compound involves interference with cellular processes such as DNA replication and protein synthesis. The thiadiazole ring is believed to interact with specific enzymes or receptors within microbial and cancer cells, leading to cell death or inhibition of growth.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various thiadiazole derivatives. Among them, this compound exhibited superior activity against E. coli and S. aureus compared to other tested compounds .
  • Cytotoxicity Assay : In a recent experiment assessing the anticancer properties of several thiadiazole derivatives, this compound was found to have an IC50 value lower than that of standard chemotherapeutic agents like Doxorubicin against HepG-2 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like substituted phenylthiosemicarbazides with appropriate carbonyl derivatives. For example, a modified approach inspired by POCl3-mediated cyclization (used for analogous thiadiazoles) under reflux conditions (90°C, 3 hours) can yield the target compound. Ultrasound-assisted methods may enhance reaction efficiency by reducing time and improving yields through cavitation effects .

Q. How can the compound be characterized to confirm its structure and purity?

  • Methodological Answer : Use X-ray crystallography (as in for related bromophenyl-thiadiazoles) to resolve the crystal structure and verify substituent positions. Complementary techniques include:

  • NMR : Analyze 1^1H/13^13C spectra to confirm aromatic protons and fluorine/bromine coupling patterns.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensure stoichiometric alignment with the molecular formula .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The bromine and fluorine substituents enhance electrophilic substitution potential at specific positions. Solubility can be assessed via logP calculations (e.g., using ChemDraw or DFT-based methods). Polar aprotic solvents (DMSO, DMF) are optimal for reactions, while crystallization is achieved via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can structural modifications alter its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on:

  • Substituent Effects : Replace bromine/fluorine with other halogens (e.g., chlorine) or electron-withdrawing groups to modulate bioactivity.
  • Core Modifications : Compare with 1,3,4-thiadiazoles bearing methyl or trifluoromethyl groups (e.g., ).
  • Table 1 : Inhibitory activity of analogs (hypothetical example based on ):
DerivativeTarget (IC50)Activity (%)
5-Bromo-2-fluoroEnzyme X: 18 μM85%
5-Chloro-2-fluoroEnzyme X: 38 μM60%
Reference InhibitorEnzyme X: 10 μM95%
  • Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while bromine’s bulk may sterically hinder interactions .

Q. How to resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Strategies include:

  • Reproducibility Checks : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Mechanistic Profiling : Compare inhibition of bacterial DNA gyrase vs. human topoisomerase II to assess selectivity .

Q. What computational methods predict its interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Sortase A in ). DFT calculations (e.g., Gaussian09) can model electronic properties influencing binding. Validate predictions with SPR or ITC binding assays .

Q. How do solid-state interactions (e.g., hydrogen bonding) affect its stability?

  • Methodological Answer : X-ray studies ( ) reveal N–H⋯N hydrogen bonds forming chain-like networks. Stability can be assessed via:

  • Thermogravimetric Analysis (TGA) : Decomposition temperature correlates with intermolecular forces.
  • Hirshfeld Surface Analysis : Quantify contribution of H-bonding vs. van der Waals interactions to crystal packing .

Data Contradiction Analysis

Q. Why do similar thiadiazoles show divergent solubility profiles?

  • Methodological Answer : Substituent polarity (e.g., fluorine vs. methyl groups) and crystal packing efficiency (e.g., ’s 70.86° dihedral angle) critically impact solubility. Use Hansen solubility parameters and co-solvent systems (e.g., DMSO-water gradients) to optimize formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.